Introduction: The Quinoline Core as a Privileged Scaffold
Introduction: The Quinoline Core as a Privileged Scaffold
An In-Depth Technical Guide to 7-Methoxy-6-methylquinoline (CAS: 97581-31-2): A Versatile Scaffold for Medicinal Chemistry
Within the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds.[1][2][3] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic aromatic compound is the core of numerous natural products and synthetic drugs, demonstrating a vast spectrum of pharmacological activities including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][4] The versatility of the quinoline nucleus allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects.[2][5]
This guide focuses on a specific, functionalized derivative: 7-Methoxy-6-methylquinoline (CAS No. 97581-31-2). This molecule combines the foundational quinoline core with two key substituents—a methoxy group and a methyl group—that are known to significantly influence biological activity. While specific research on this particular isomer is not extensively published, its structure represents a valuable and strategic starting point for the development of novel therapeutic agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, plausible synthetic routes, and its potential as a key building block in modern medicinal chemistry.
Caption: Chemical structure of 7-Methoxy-6-methylquinoline.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. These parameters influence solubility, reactivity, and formulation choices. The key properties of 7-Methoxy-6-methylquinoline are summarized below.
| Property | Value | Source |
| CAS Number | 97581-31-2 | [6][7] |
| Molecular Formula | C11H11NO | [6][7][8] |
| Molecular Weight | 173.21 g/mol | [6][7] |
| Boiling Point | 291.8 ± 20.0 °C (at 760 Torr, Predicted) | [8] |
| Density | 1.102 ± 0.06 g/cm³ (Predicted) | [8] |
| Flash Point | 107.0 ± 12.0 °C (Predicted) | [8] |
| Solubility | Very slightly soluble in water (0.35 g/L at 25°C, Predicted) | [8] |
| SMILES | CC1=C(OC)C=C2N=CC=CC2=C1 | [6] |
| InChIKey | UBTCQWZHRBDQBV-UHFFFAOYSA-N | [8] |
Analytical Characterization
For unambiguous identification and quality control, a combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core, a singlet for the methoxy (-OCH₃) group protons (typically around 3.9-4.0 ppm), and a singlet for the methyl (-CH₃) group protons (typically around 2.2-2.5 ppm).[9] The coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C-NMR: The carbon spectrum will display 11 unique signals, including those for the two substituent carbons and the nine carbons of the quinoline ring, providing definitive structural confirmation.[9]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺, which should correspond to the calculated exact mass of 174.0919.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic ring system (typically 1620-1450 cm⁻¹), and C-O stretching from the methoxy group.
Synthesis Strategies: A Proposed Route
While multiple methods exist for synthesizing quinoline derivatives, the Skraup synthesis remains a robust and historically significant method for accessing the quinoline core from anilines.[10][11] A plausible and efficient pathway to 7-Methoxy-6-methylquinoline would start from the corresponding substituted aniline, 4-methyl-3-methoxyaniline.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic approach for 7-Methoxy-6-methylquinoline.
Experimental Protocol: Skraup Synthesis
This protocol is a representative procedure adapted from established methodologies for similar quinoline syntheses.[10][11] It requires careful control of temperature due to the highly exothermic nature of the reaction.
Materials:
-
4-Methyl-3-methoxyaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 1.0 equivalent of 4-methyl-3-methoxyaniline, 3.0-4.0 equivalents of glycerol, and a catalytic amount of ferrous sulfate.
-
Rationale: Glycerol is the source of the three-carbon acrolein unit required to form the pyridine ring. Ferrous sulfate acts as a moderator to prevent polymerization and charring, ensuring a smoother reaction profile.
-
-
Acid Addition: Cool the flask in an ice-water bath. Slowly add 2.0-2.5 equivalents of concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 100°C during the addition.
-
Rationale: Sulfuric acid serves as both a catalyst and a dehydrating agent, converting glycerol to acrolein in situ. The addition must be slow and controlled to manage the highly exothermic reaction.
-
-
Addition of Oxidant: Once the sulfuric acid has been added, slowly add 1.2 equivalents of the oxidizing agent (e.g., nitrobenzene).
-
Rationale: The initial cyclization and dehydration yield a dihydroquinoline intermediate. An oxidizing agent is required to aromatize this intermediate to the final quinoline product.
-
-
Reaction Heating: Heat the mixture to 130-140°C and maintain it at this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This extended heating period ensures the complete formation of acrolein, its Michael addition to the aniline, cyclization, dehydration, and subsequent oxidation to the stable aromatic quinoline.
-
-
Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice. Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
Rationale: Quenching on ice dissipates heat from the neutralization step. Basification deprotonates the quinoline nitrogen and any remaining acids, allowing the organic product to be extracted.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar quinoline product from the aqueous phase.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 7-Methoxy-6-methylquinoline.
-
Rationale: Washing with brine removes residual water, and drying with sodium sulfate ensures the complete removal of moisture. Column chromatography separates the target compound from unreacted starting materials and byproducts.
-
Applications in Drug Discovery and Medicinal Chemistry
While direct biological activity data for 7-Methoxy-6-methylquinoline is limited in public literature, its value lies in its potential as a molecular scaffold for building more complex and targeted therapeutic agents. The strategic placement of the methoxy and methyl groups provides a foundation for structure-activity relationship (SAR) studies.
The Role of Key Substituents:
-
7-Methoxy Group: The electron-donating methoxy group at the 7-position can significantly influence the molecule's electronic properties. It can participate in hydrogen bonding as an acceptor and often improves metabolic stability and cell permeability. In many drug candidates, methoxy groups are crucial for achieving high binding affinity to biological targets.[12]
-
6-Methyl Group: The methyl group at the 6-position adds lipophilicity, which can enhance membrane permeability and passage across the blood-brain barrier.[12] It also provides steric bulk, which can be exploited to achieve selectivity for a specific enzyme or receptor binding pocket.
Potential as a Synthetic Intermediate:
7-Methoxy-6-methylquinoline is an ideal starting point for further derivatization. The quinoline ring is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups to explore chemical space and optimize for a specific biological target.
Caption: 7-Methoxy-6-methylquinoline as a scaffold for diversification.
This scaffold could be used to develop inhibitors for various targets where the broader quinoline class has shown activity, including:
-
Kinase Inhibitors: Many approved kinase inhibitors feature a quinoline core.
-
Anti-inflammatory Agents: Quinolines can target enzymes like COX and PDE4.[4][5]
-
Antimicrobial Agents: The quinoline scaffold is central to fluoroquinolone antibiotics and antimalarial drugs like chloroquine.[1]
Safety and Handling
Substituted quinolines, as a class, should be handled with care. While a specific safety data sheet (SDS) for 7-Methoxy-6-methylquinoline should always be consulted, general precautions are warranted.[13] Based on data for related compounds like 7-methoxyquinoline, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
7-Methoxy-6-methylquinoline (CAS 97581-31-2) is a synthetically accessible and strategically functionalized heterocyclic compound. Although it is not yet associated with a specific, well-documented biological activity, its true value lies in its potential as a versatile building block for medicinal chemistry. The combination of the privileged quinoline scaffold with methoxy and methyl groups—both known to favorably modulate pharmacological properties—makes it an attractive starting point for the design and synthesis of novel drug candidates. Future research involving the screening of this compound against various biological targets and its use in the creation of diverse chemical libraries will be critical in unlocking its full therapeutic potential.
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